4-[(3-phenyl-2-propynoyl)amino]benzamide
Description
Properties
IUPAC Name |
4-(3-phenylprop-2-ynoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c17-16(20)13-7-9-14(10-8-13)18-15(19)11-6-12-4-2-1-3-5-12/h1-5,7-10H,(H2,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQDIRGRZYZHRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-phenyl-2-propynoyl)amino]benzamide typically involves the following steps:
Preparation of 3-phenyl-2-propynoyl chloride: This can be achieved by reacting phenylacetylene with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF).
Formation of 4-[(3-phenyl-2-propynoyl)amino]benzamide: The 3-phenyl-2-propynoyl chloride is then reacted with 4-aminobenzamide in a solvent like dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 4-[(3-phenyl-2-propynoyl)amino]benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3-phenyl-2-propynoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted amides
Scientific Research Applications
4-[(3-phenyl-2-propynoyl)amino]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular pathways.
Mechanism of Action
The mechanism of action of 4-[(3-phenyl-2-propynoyl)amino]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural and Pharmacological Comparison
Key Observations :
Propargyl Group Influence: The target compound and EPZ011989 share a propargyl (alkynyl) moiety, which enhances metabolic stability by resisting oxidative degradation . EPZ011989’s morpholinopropynyl group improves solubility and target binding to EZH2 .
Benzamide Core Modifications: CI-994 substitutes the propargyl group with an acetylamino moiety, enabling HDAC inhibition by chelating zinc ions in the enzyme’s active site . Imatinib replaces the phenyl group with a pyrimidinyl amino substituent, shifting selectivity toward tyrosine kinases (e.g., Bcr-Abl) .
Aromatic Substituent Effects: Quinoxaline derivatives (e.g., VIIa–d) replace the phenyl group with heterocycles, enhancing DNA intercalation and apoptosis induction . The BAS compound () incorporates a pyridinyl group, improving water solubility but reducing membrane permeability compared to the target’s phenyl group .
Pharmacokinetic and Pharmacodynamic Insights
- Metabolism : Propargyl-containing compounds (e.g., EPZ011989) are metabolized via cytochrome P450 enzymes, often producing active metabolites . The target compound’s phenyl-propargyl group may undergo similar oxidative metabolism.
- Target Selectivity: EPZ011989’s potency against EZH2 (IC50 ~nM) highlights the importance of morpholine and cyclohexyl groups in binding . CI-994’s HDAC inhibition (IC50 ~1–5 µM) correlates with its acetylamino group’s ability to mimic lysine substrates .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-[(3-phenyl-2-propynoyl)amino]benzamide, and what reaction conditions are critical for optimizing yield?
- Methodology :
- The synthesis typically involves acylation of 4-aminobenzamide with 3-phenyl-2-propynoyl chloride. Key steps include:
- Activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate amide bond formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.
- Reaction progress is monitored via TLC and confirmed by -NMR for disappearance of the amine proton (~6.5 ppm) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodology :
- NMR spectroscopy : - and -NMR confirm the amide bond (δ ~7.5–8.5 ppm for aromatic protons) and propynoyl group (distinct alkynyl carbon at ~70–90 ppm).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 307.1).
- X-ray crystallography : PHENIX software ( ) resolves 3D structure, identifying hydrogen-bonding interactions critical for stability .
Q. How can researchers conduct preliminary biological activity screening for this compound?
- Methodology :
- In vitro assays :
- Enzyme inhibition : Test against acetylcholinesterase or kinases using fluorometric/colorimetric substrates (e.g., Ellman’s assay for AChE).
- Antiproliferative activity : MTT assay on cancer cell lines (e.g., HT-29 or MCF-7) at 1–100 µM concentrations.
- Target prediction : SwissTargetPrediction or SEA databases identify potential protein targets based on structural similarity to known inhibitors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of 4-[(3-phenyl-2-propynoyl)amino]benzamide?
- Methodology :
- Substituent variation : Synthesize analogs with modified phenyl (e.g., electron-withdrawing groups) or propynoyl chains (e.g., elongation or fluorination).
- Bioassay correlation : Compare IC values across analogs to identify pharmacophores. For example, bulky substituents on the phenyl ring may enhance Hsp90 binding (as seen in ’s indazole derivatives) .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like Hsp90’s ATP-binding pocket .
Q. What strategies resolve contradictions in biological data, such as inconsistent IC values across studies?
- Methodology :
- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, serum concentration).
- Off-target profiling : Use proteome-wide affinity chromatography (e.g., Drug Affinity Responsive Target Stability, DARTS) to identify unintended interactions.
- Structural validation : Re-analyze compound purity via HPLC and confirm stereochemistry via circular dichroism (CD) if chiral centers exist .
Q. How can target engagement be validated for this compound in complex biological systems?
- Methodology :
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment.
- CRISPR/Cas9 knockout : Ablate putative targets (e.g., Hsp90) to confirm loss of compound efficacy.
- Cryo-EM/X-ray co-crystallization : Resolve compound-protein complexes (e.g., using PHENIX) to visualize binding sites (e.g., ’s SNX-2112 bound to Hsp90) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
